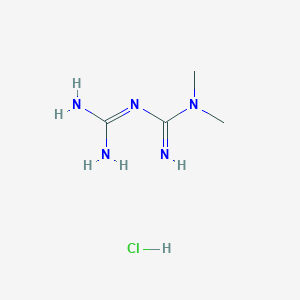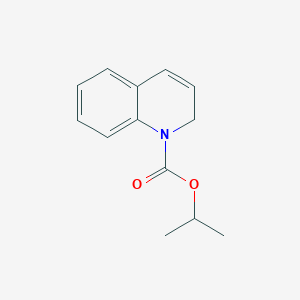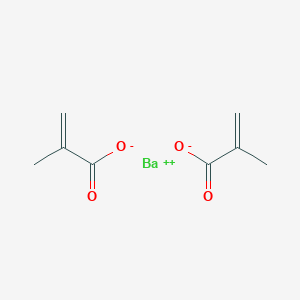
Barium methacrylate
Overview
Description
Barium methacrylate is an organometallic compound that combines barium ions with methacrylate anions. It is primarily used in the field of materials science and polymer chemistry due to its unique properties, such as high dielectric constant and stability. This compound is often utilized in the production of advanced composite materials, particularly in the electronics industry.
Mechanism of Action
Target of Action
Barium methacrylate primarily targets the molecular dynamics of hybrid dielectrics . It interacts with poly(methyl methacrylate) (PMMA) chains grafted from the surface of barium titanate–BaTiO3 (BTO) nanoparticles (NPs) . The primary role of these targets is to enhance the dielectric permittivity of the nanocomposites .
Mode of Action
This compound interacts with its targets by slowing down the segmental dynamic of PMMA chains . This interaction increases the glass transition temperature and concurrently increases the thermal stability of the organic part . In addition to segmental dynamics, local β relaxation is also affected .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of bio-based methacrylic acid from biomass-derived itaconic acid over barium hexa-aluminate catalyst by selective decarboxylation reaction . The downstream effects of these pathways include the production of methacrylic acid, which is a large volume commodity used in the production of polymethylmethacrylate (PMMA) .
Pharmacokinetics
The pharmacokinetics of this compound involve the molecular dynamics of hybrid dielectrics . The presence of ceramic nanoparticles in core–shell composites slows down the segmental dynamic of PMMA chains, increases the glass transition temperature, and concurrently increases the thermal stability of the organic part . The grafting density influences the self-organization and interactions within the PMMA phase, affecting the organization on a smaller size scale of polymeric chains .
Result of Action
The result of this compound’s action is the creation of nanocomposites with enhanced dielectric permittivity . These nanocomposites exhibit a relatively low level of loss tangent in a wide range of frequencies . The impact of the molecular dynamics, structure, and interactions of the BTO surface on the polymer chains is also a significant result of the compound’s action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of barium in the environment can lead to different health conditions . Its presence in humans may produce several effects, especially among those chronically exposed from low to moderate doses . Additionally, the contamination of agricultural soil with heavy metals, including barium, can affect crop health and productivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium methacrylate can be synthesized through the reaction of barium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with methacrylic acid to form this compound and water as a byproduct. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2 \text{CH}_2\text{C(CH}_3\text{)COOH} \rightarrow \text{Ba(CH}_2\text{C(CH}_3\text{)COO}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the product. The resulting this compound is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Barium methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) when exposed to free radical initiators.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Polymerization: Produces polymethyl methacrylate (PMMA).
Substitution Reactions: Yields various substituted methacrylate derivatives depending on the nucleophile used.
Scientific Research Applications
Barium methacrylate has a wide range of applications in scientific research, including:
Materials Science: Used in the development of high-performance composite materials with enhanced dielectric properties.
Polymer Chemistry: Serves as a monomer for the synthesis of polymethyl methacrylate (PMMA) and other copolymers.
Electronics: Utilized in the production of dielectric films and capacitors due to its high dielectric constant.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in bone cement formulations.
Comparison with Similar Compounds
Calcium Methacrylate: Similar in structure but contains calcium ions instead of barium. It has lower dielectric properties compared to barium methacrylate.
Strontium Methacrylate: Contains strontium ions and exhibits properties intermediate between calcium and barium methacrylates.
Magnesium Methacrylate: Contains magnesium ions and is used in similar applications but with different mechanical and dielectric properties.
Uniqueness of this compound: this compound stands out due to its high dielectric constant and stability, making it particularly valuable in the electronics industry for the production of high-performance dielectric materials. Its ability to form stable polymers with enhanced properties also makes it a preferred choice in materials science and polymer chemistry.
Properties
IUPAC Name |
barium(2+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPCOVJHNPLQRI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939274 | |
| Record name | Barium bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17989-77-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, barium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes barium methacrylate unique in terms of its polymerization behavior?
A1: Unlike many organic monomers, this compound can polymerize in its crystalline state upon exposure to γ-irradiation. [] This solid-state polymerization is particularly efficient with the monohydrate form, while the anhydrous form shows negligible polymer yield under standard conditions. [] This difference arises from the spatial arrangement of methacrylate molecules and the molecular mobility within the crystal lattice. []
Q2: How does the presence of water molecules affect the polymerization of this compound?
A2: Research suggests that water molecules in the crystal lattice of this compound monohydrate play a crucial role in facilitating polymerization. Differential scanning calorimetry studies revealed that the dehydration of this compound monohydrate occurs in distinct steps. [] Small doses of γ-irradiation at 78°C were shown to suppress the second dehydration endotherm and shift the first to higher temperatures. [] Larger radiation doses led to the diminishment of the endotherm, ultimately replaced by a polymerization exotherm. [] These findings suggest a complex interplay between dehydration and polymerization processes in the presence of water molecules.
Q3: What is the role of free radicals in the polymerization of this compound?
A3: Electron spin resonance (ESR) studies have confirmed that the polymerization of this compound, both in hydrated and anhydrous forms, proceeds via a free radical mechanism. [, ] Irradiation generates free radicals within the crystal lattice, initiating the polymerization process. []
Q4: What happens to the crystal structure of this compound during polymerization?
A4: X-ray diffraction analyses demonstrate that the crystalline structure of this compound anhydrate undergoes significant disruption during polymerization. [] This observation highlights the substantial rearrangement of molecules occurring during the transition from monomer to polymer in the solid state.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of anhydrous this compound is Ba(C5H7O2)2, and its molecular weight is 337.54 g/mol. []
Q6: What is known about the crystal structure of anhydrous this compound?
A6: Anhydrous this compound crystallizes in a monoclinic system with the space group P21/c. [] The crystal structure is characterized by sheets of barium ions bridged by carboxylate groups, forming an infinite two-dimensional polymer. []
Q7: What is known about the toxicity of this compound?
A8: Studies using the Microtox system, which utilizes the bioluminescent bacteria Photobacterium phosphorium, have indicated potential systemic toxicity of this compound monomer. [] This highlights the need for careful evaluation of its safety profile, especially for applications involving potential exposure to living organisms.
Q8: What are some future directions for research on this compound?
A8: Further research on this compound could focus on:
- Understanding the detailed mechanism of solid-state polymerization and the influence of various factors such as temperature, pressure, and crystal defects. []
- Exploring strategies to control the tacticity and molecular weight of the polymer formed during solid-state polymerization. []
- Investigating the biocompatibility and biodegradability of this compound polymers for potential biomedical applications. []
- Developing sustainable synthesis and recycling methods for this compound to minimize environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


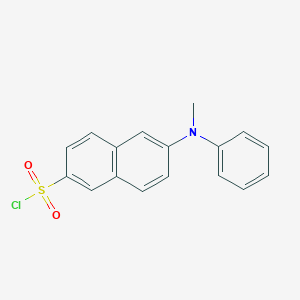
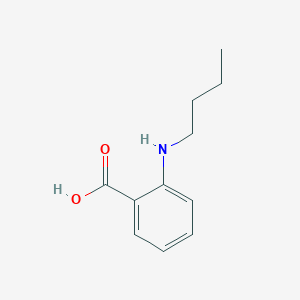
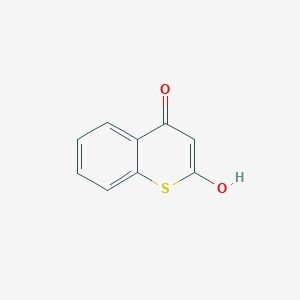
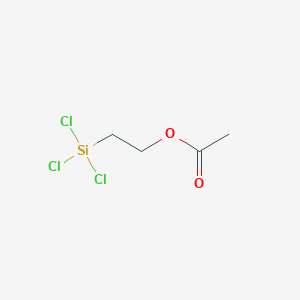
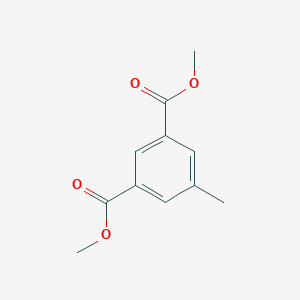

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

![2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid](/img/structure/B100535.png)

